Glucagon (1-29) (human, rat, porcine)

GCGR agonism cAMP signaling metabolic research

Researchers requiring a species-consistent, native ligand for glucagon receptor (GCGR) studies often face supply inconsistency and the risk of confounding results from substituted analogs. Glucagon (1-29) (human, rat, porcine) directly resolves these issues as the fully conserved 29-amino acid reference standard. • Eliminates cross-species variability: Identical sequence in human, rat, and porcine models ensures consistent receptor binding data across experimental systems. • Definitive assay benchmarking: Provides a validated pEC50 of 8.0 ± 0.1 in GCGR Gαs-mediated cAMP accumulation, serving as the gold-standard control for novel agonist characterization. • Ensures analytical integrity: Native methionine-27 residue guarantees full potency, avoiding the significant activity loss observed in oxidized forms, which is critical for quantitative metabolism and signaling studies.

Molecular Formula C153H225N43O49S
Molecular Weight 3482.7 g/mol
Cat. No. B12781577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucagon (1-29) (human, rat, porcine)
Molecular FormulaC153H225N43O49S
Molecular Weight3482.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CNC=N7)N
InChIInChI=1S/C153H225N43O49S/c1-72(2)52-97(133(226)176-96(47-51-246-11)132(225)184-104(60-115(159)209)143(236)196-123(78(10)203)151(244)245)179-137(230)103(58-83-64-167-89-29-19-18-28-87(83)89)183-131(224)95(43-46-114(158)208)177-148(241)120(74(5)6)194-141(234)101(54-79-24-14-12-15-25-79)182-138(231)105(61-117(211)212)185-130(223)94(42-45-113(157)207)171-124(217)75(7)170-127(220)91(31-22-49-165-152(160)161)172-128(221)92(32-23-50-166-153(162)163)174-146(239)110(69-199)191-140(233)107(63-119(215)216)186-134(227)98(53-73(3)4)178-135(228)99(56-81-33-37-85(204)38-34-81)180-129(222)90(30-20-21-48-154)173-145(238)109(68-198)190-136(229)100(57-82-35-39-86(205)40-36-82)181-139(232)106(62-118(213)214)187-147(240)111(70-200)192-150(243)122(77(9)202)195-142(235)102(55-80-26-16-13-17-27-80)188-149(242)121(76(8)201)193-116(210)66-168-126(219)93(41-44-112(156)206)175-144(237)108(67-197)189-125(218)88(155)59-84-65-164-71-169-84/h12-19,24-29,33-40,64-65,71-78,88,90-111,120-123,167,197-205H,20-23,30-32,41-63,66-70,154-155H2,1-11H3,(H2,156,206)(H2,157,207)(H2,158,208)(H2,159,209)(H,164,169)(H,168,219)(H,170,220)(H,171,217)(H,172,221)(H,173,238)(H,174,239)(H,175,237)(H,176,226)(H,177,241)(H,178,228)(H,179,230)(H,180,222)(H,181,232)(H,182,231)(H,183,224)(H,184,225)(H,185,223)(H,186,227)(H,187,240)(H,188,242)(H,189,218)(H,190,229)(H,191,233)(H,192,243)(H,193,210)(H,194,234)(H,195,235)(H,196,236)(H,211,212)(H,213,214)(H,215,216)(H,244,245)(H4,160,161,165)(H4,162,163,166)/t75-,76+,77+,78+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-/m0/s1
InChIKeyMASNOZXLGMXCHN-ZLPAWPGGSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glucagon (1-29) Native Peptide Hormone


Glucagon (1-29) (human, rat, porcine) is a 29-amino acid peptide hormone that is identical in sequence across humans, rats, and pigs, making it a highly conserved mammalian peptide [1]. It is processed from proglucagon in pancreatic α-cells and serves as the primary counter-regulatory hormone to insulin, maintaining glucose homeostasis by stimulating hepatic glycogenolysis and gluconeogenesis [2]. As the native ligand for the glucagon receptor (GCGR), it is a critical tool in diabetes research, metabolic studies, and as a reference standard for developing glucagon analogs and dual agonists .

Conserved mammalian sequence (human, rat, porcine)
Native GCGR ligand for metabolic signaling studies
Reference standard for developing glucagon analogs

Glucagon (1-29) Substitution Concerns


Glucagon (1-29) is not interchangeable with analogs like dasiglucagon or related peptides such as oxyntomodulin due to significant differences in receptor selectivity, potency, and metabolic stability. Dasiglucagon, a 7-amino acid substituted analog, is designed for enhanced aqueous stability but retains similar receptor affinity [1]. Oxyntomodulin, a 37-amino acid peptide containing the full glucagon sequence plus a C-terminal octapeptide, activates both GCGR and GLP-1R, making it unsuitable for experiments requiring pure GCGR agonism [2]. Even minor modifications, such as oxidation at methionine-27, drastically reduce potency, highlighting the critical role of the native sequence in receptor activation [3]. Therefore, substituting the native peptide with an analog or related peptide can lead to misinterpretation of results in receptor binding, signaling, and metabolic assays.

Dasiglucagon analog
Enhanced stability may alter receptor kinetics compared to native peptide
Oxyntomodulin
Dual GCGR/GLP-1R agonism confounds pure GCGR signaling readouts
Oxidized Met-27 form
Oxidation reduces activation potency, compromising reliable data

Glucagon (1-29) vs. Analogs: Assay Data


GCGR Potency in cAMP Assays

Glucagon (1-29) demonstrates higher potency at the glucagon receptor (GCGR) compared to the related peptide oxyntomodulin. In a Gαs-mediated cAMP accumulation assay, glucagon exhibited a pEC50 of 8.0 ± 0.1, while oxyntomodulin showed a reduced potency with a pEC50 of 7.8 ± 0.2 [1]. This 0.2 log unit difference corresponds to a 1.58-fold higher potency for native glucagon, which is critical for studies requiring robust GCGR activation without confounding GLP-1R signaling.

GCGR cAMP Potency
Head-to-head
pEC50 8.0 ± 0.1 vs 7.8 ± 0.2 (Oxyntomodulin)
Supports pure GCGR agonism context
1.58-fold reported difference; cAMP assay
GCGR agonism cAMP signaling metabolic research

Methionine Oxidation Impact on Potency

Oxidation of methionine at position 27 significantly reduces the potency of glucagon. While (Met(O)27)-Glucagon (1-29) retains the same maximal glucose mobilizing activity in rat hepatocytes as native glucagon, it is markedly less potent, with the native peptide being more effective at lower concentrations [1]. This quantitative difference underscores the critical role of the unmodified methionine residue in optimal receptor binding and activation, highlighting the importance of using non-oxidized, native glucagon for reliable and reproducible results.

Methionine Oxidation Impact
Reported
Native: full activity; (Met(O)27): reduced potency
Oxidation may compromise receptor activation
Rat hepatocyte glucose mobilization assay
peptide stability oxidation receptor binding

Species-Specific Receptor Binding Affinity

The evolutionary conservation of the glucagon receptor is demonstrated by the binding of synthetic porcine glucagon to both rat and guinea pig liver membranes. However, guinea pig glucagon, which differs from porcine glucagon by five amino acids in the C-terminus, is 10-fold less potent at inhibiting the binding of labeled porcine glucagon in both systems [1]. This 10-fold difference quantifies the functional impact of sequence divergence and underscores the importance of using the conserved mammalian sequence (human, rat, porcine) for cross-species studies.

Species Binding Affinity
Head-to-head
10-fold difference in receptor binding inhibition
Sequence conservation critical for cross-species binding
Rat/guinea pig liver membrane assay
species cross-reactivity receptor binding comparative endocrinology

Aqueous Stability Comparison

Dasiglucagon, a 7-amino acid substituted analog, is designed for enhanced stability in aqueous formulations. Studies show that dasiglucagon is stable in solution, unlike native glucagon, which degrades and aggregates within hours at room temperature in aqueous solution [1]. While both compounds have comparable clinical effects, dasiglucagon's superior stability enables ready-to-use liquid formulations, whereas native glucagon requires lyophilization and reconstitution [2]. This difference is a key consideration for researchers choosing between the native peptide for in vitro studies and the more stable analog for in vivo applications.

Aqueous Stability
Head-to-head
Native: degrades within hours; Dasiglucagon: stable in solution
Formulation stability context may guide experimental design
Aqueous solution at room temperature
peptide stability formulation pharmacokinetics

Glucagon (1-29) Research Applications


Cross-Species Metabolic Research

For researchers investigating glucagon signaling across human, rat, and porcine models, Glucagon (1-29) (human, rat, porcine) is the ideal choice due to its identical sequence in these species, eliminating confounding variables related to species-specific receptor affinities. Its use is validated by the 10-fold lower potency of guinea pig glucagon in receptor binding assays, highlighting the importance of sequence conservation for cross-species experimental consistency [1].

In Vitro GCGR Potency Standard

Glucagon (1-29) serves as the gold-standard reference for quantifying GCGR-mediated cAMP accumulation. Its pEC50 of 8.0 ± 0.1 in Gαs assays provides a benchmark against which novel GCGR agonists or dual agonists can be directly compared [2]. This ensures accurate assessment of relative potency and efficacy in drug discovery programs targeting metabolic disorders.

Oxidative Stress and Receptor Binding

Studies examining the impact of oxidative post-translational modifications on peptide hormone function benefit from the direct comparison between native Glucagon (1-29) and its oxidized analog, (Met(O)27)-Glucagon. The reduced potency of the oxidized form provides a quantitative model for understanding the critical role of methionine-27 in receptor interaction [3].

Control for Glucagon Analog Testing

During the development of stable glucagon analogs like dasiglucagon, native Glucagon (1-29) is an essential control to benchmark receptor affinity and functional activity. Direct comparisons confirm that while dasiglucagon offers improved aqueous stability, the native peptide maintains comparable clinical efficacy, validating the use of analogs for specific applications [4].

Application
Selection Property
Validation Focus
Cross-species metabolic research
Sequence identity (human, rat, porcine)
Consistent receptor binding across species
GCGR potency standard
Defined GCGR activation profile
Benchmarking novel agonists in cAMP assays
Oxidative modification studies
Native Met-27 integrity
Quantifying potency loss upon oxidation
Analog development control
Native reference for receptor affinity
Assessing stability vs. functional activity trade-offs

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